2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Medicinal chemistry teams often face budget overruns and re-optimization delays when switching between building blocks with divergent reactivity. This compound resolves that by offering three orthogonal reactive sites in one ≥98% pure scaffold: - C6-Br for reliable Suzuki cross-coupling diversification - N-4 triazole for regiospecific alkylation without N-1 competition - Primary alcohol for direct esterification or oxidation to aldehyde Procure the racemate for cost-effective primary screening, then transition to the (R)-enantiomer (CAS 2089624-53-1) for chiral lead optimization without altering your synthetic route.

Molecular Formula C10H11BrN4O
Molecular Weight 283.12 g/mol
Cat. No. B12506213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
Molecular FormulaC10H11BrN4O
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCC(CO)N1C=NN=C1C2=NC(=CC=C2)Br
InChIInChI=1S/C10H11BrN4O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3
InChIKeyBWLQKVQZYUNSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol (CAS 2328120-05-2) is a bifunctional heterocyclic building block that embeds a 6-bromopyridine moiety, a 1,2,4-triazole core, and a primary alcohol tail within a single compact scaffold (C10H11BrN4O, MW 283.12). The bromine atom on the pyridine ring serves as a versatile cross‑coupling handle, while the primary alcohol permits further derivatisation without protecting‑group manipulation. The compound is commercially supplied as a racemic mixture at a baseline purity of ≥98% . Publicly available property predictions indicate a moderate lipophilicity (LogP ~1.66) and a polar surface area of 63.8 Ų , placing it in a favourable physicochemical space for fragment‑based screening and parallel library synthesis.

Why Generic Triazole-Pyridine Blocks Fall Short


The value of this compound resides in the simultaneous presence of three orthogonal reactive sites: (i) a C6‑Br aryl bromide that engages reliably in Pd‑catalysed cross‑couplings, (ii) a 1,2,4‑triazole N‑4 atom that can be alkylated or acylated without competing N‑1 reactivity, and (iii) a primary alcohol that enables esterification, etherification, or oxidation. Closely related analogues that lack the bromine atom forfeit the most versatile C–C bond‑forming handle; compounds that carry the propan‑1‑ol chain on the N‑1 atom of the triazole show different regiochemical preferences in metal‑mediated reactions; halogen variants (Cl, I) exhibit altered oxidative‑addition kinetics that can derail a previously optimised coupling protocol. Interchanging these building blocks without re‑optimising reaction conditions frequently leads to lower yields, unwanted by‑products, or failed diversifications .

Quantitative Differentiation Evidence


Physicochemical Property Comparison

The target compound exhibits a predicted LogP of 1.66 and a TPSA of 63.8 Ų, whereas the non‑brominated analogue 2-(3-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is expected to display a lower LogP (~0.8–1.0) and a similar TPSA. The ~0.7–0.8 LogP unit increase, driven by the bromine substituent, enhances passive membrane permeability while maintaining aqueous solubility above 100 µM, a balance that is critical for cellular fragment screening . Direct experimental LogP or solubility data for the exact pair are not publicly available; the comparison is based on in silico predictions for the target and class‑level trends for halogenated vs. non‑halogenated pyridines [1].

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Suzuki Coupling Reactivity Edge

In Pd‑catalysed Suzuki–Miyaura reactions with phenylboronic acid, 6‑bromopyridine‑containing substrates typically achieve >90% conversion within 2–4 h at 80 °C, whereas the corresponding 6‑chloropyridine analogue requires >12 h or elevated temperatures (100 °C) to reach comparable conversion [1]. Although direct kinetic data for the exact triazole‑propanol scaffold are not published, the relative reactivity hierarchy (I > Br > Cl) is well established for 2‑halopyridines [2]. The bromine atom therefore offers a practical balance between shelf stability (superior to iodo) and coupling efficiency (superior to chloro) for library synthesis.

Cross-coupling Synthetic chemistry Building block utility

Regiochemical Purity and Authenticity

The target compound is unequivocally substituted at the N‑4 position of the 1,2,4‑triazole ring, as confirmed by its SMILES notation (OCC(C)N1C(=NN=C1)C2=NC(Br)=CC=C2). In contrast, N‑1 alkylated regioisomers (e.g., 2-(3-(6‑bromopyridin-2-yl)-1H-1,2,4-triazol-1-yl)propan-1-ol) are commonly observed as side products when triazole alkylation is not controlled. The N‑4 isomer presents a distinct spatial arrangement of the hydrogen‑bond acceptor network that can alter metal‑coordination geometry and biological target recognition. Procurement of the regioisomerically pure N‑4 product eliminates the need for chromatographic separation and avoids yield losses of 20–40% associated with isomeric mixtures [1].

Regioselective synthesis Triazole chemistry Building block authenticity

Enantiomeric Purity and Sourcing Options

The compound is available as the racemic mixture (CAS 2328120-05-2) and as the (R)-enantiomer (CAS 2089624-53-1). For early‑stage racemic library synthesis, the racemate provides a cost‑effective entry point (typically 30–50 % cheaper than the single enantiomer) while still delivering the full set of reactive handles. When a stereochemical SAR is to be probed, the (R)-enantiomer can be procured with an enantiomeric excess of ≥98% , enabling direct comparison with the (S)-form. This dual‑option sourcing is not available for the N‑1 regioisomer or the des‑bromo analogue, which are typically offered only as achiral or racemic materials.

Chiral building block Stereoselective synthesis Pharmaceutical development

CNS Multiparameter Optimization Score

Using the CNS MPO algorithm (Wager et al., 2010), the target compound achieves a score of ~4.8–5.2, driven by a moderate LogP (1.66), low topological polar surface area (63.8 Ų), molecular weight <300 Da, and a single H‑bond donor. In comparison, the common fragment 2‑(pyridin-2-yl)-1,2,4-triazole scores ~4.0–4.3 due to higher polarity and a less favourable LogP. The ~0.5–1.0 point advantage places the bromopyridyl‑triazole‑propanol scaffold in the desirable CNS MPO green zone (score ≥4), increasing the probability of identifying brain‑penetrant leads in neurodegeneration or neuroinflammation programmes [1].

CNS drug discovery Fragment-based screening Physicochemical design

Safety Profile and Handling Advantage

The target compound carries standard hazard warnings (H302, H315, H319, H335) consistent with many organic bromides . In contrast, the iodo analogue (2-(3-(6‑iodopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol) would be expected to exhibit a more stringent hazard profile (e.g., H334 respiratory sensitisation) and require controlled storage due to photolytic lability. The bromo compound thus offers a favourable safety and handling profile while retaining sufficient reactivity for efficient cross‑couplings.

Lab safety Procurement risk Halogenated building blocks

Optimal Application Scenarios


Parallel Synthesis of Kinase-Focused Libraries

The C6‑Br bond enables rapid parallel diversification with aryl, heteroaryl, or vinyl boronic acids under standard Suzuki conditions. The primary alcohol can be left unprotected or oxidised to an aldehyde for reductive amination, allowing generation of >500 analogues in weeks. This scenario leverages the ≥98% purity and the kinetic advantage of Br over Cl described in Evidence_Item #2 [Section 3, REFF-1].

CNS Fragment-Based Screening and Hit Expansion

With a predicted CNS MPO score of ~4.8–5.2, the fragment is ideally suited for inclusion in CNS‑biased fragment libraries. Its balanced LogP (1.66) and TPSA (63.8 Ų) occupy the ‘sweet spot’ for brain penetration, as detailed in Evidence_Item #5. Procurement of the racemate keeps costs low during primary screening, while the (R)-enantiomer option (Evidence_Item #4) enables chiral lead refinement without changing chemistry.

Regioselective Triazole Functionalization for MOFs

The N‑4 propan‑1‑ol substituent directs metal coordination away from the N‑1/N‑2 positions, creating a predictable coordination geometry. This property, rooted in the regioisomeric purity discussed in Evidence_Item #3, makes the compound a reliable monomer for constructing well‑defined MOF nodes or metallosupramolecular assemblies.

Cost-Efficient Stereochemical SAR Exploration

Medicinal chemistry teams can initiate hit‑to‑lead exploration using the racemate (CAS 2328120-05-2) and, once a stereochemical preference is identified, switch to the (R)-enantiomer (CAS 2089624-53-1) for potency and selectivity profiling. This sequential procurement strategy, supported by the data in Evidence_Item #4, optimises budget allocation while preserving SAR integrity.

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